molecular formula C10H9BrFNO4 B8123072 Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Cat. No.: B8123072
M. Wt: 306.08 g/mol
InChI Key: DSQMUXFNGAHWPG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is an organic compound with the molecular formula C10H9BrFNO4. This compound is characterized by the presence of a bromo, fluoro, and nitro group attached to a phenyl ring, along with an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate typically involves the esterification of 2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of compounds like 2-(2-azido-4-fluoro-5-nitrophenyl)acetate.

    Reduction: Formation of Ethyl 2-(2-amino-4-fluoro-5-nitrophenyl)acetate.

    Oxidation: Formation of carboxylic acids or quinones depending on the extent of oxidation.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate serves as an important intermediate in organic synthesis. Its bromine atom can be substituted with various nucleophiles, allowing for the construction of more complex molecules. This property is particularly valuable in the pharmaceutical industry for developing new drugs.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, making it a candidate for drug development. Notably, its structural components allow for specific interactions with biological targets, which can lead to the design of novel therapeutic agents:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3 µg/mL
Escherichia coli10 µg/mL
Enterococcus faecalis6 µg/mL
Pseudomonas aeruginosa15 µg/mL

This data suggests potential applications in developing new antibiotics, particularly against resistant strains.

Cancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, indicating its potential as a scaffold for developing anticancer drugs.

Case Study: Anticancer Activity
A study conducted on human colorectal cancer cells (Caco-2) revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential use as an anticancer agent.

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may act by inhibiting specific enzymes or receptors involved in cellular signaling pathways related to growth and proliferation.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromo and fluoro groups can enhance binding affinity to biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)acetate
  • Methyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
  • Ethyl 2-(2-chloro-4-fluoro-5-nitrophenyl)acetate

Comparison: this compound is unique due to the specific positioning of its substituents, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications.

Biological Activity

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine (Br) and fluorine (F) substituents, which enhance its reactivity.
  • A nitro group (NO2) that can undergo bioreduction, contributing to its biological activity.

The molecular formula for this compound is C11H10BrFNO4C_11H_{10}BrFNO_4, with a molecular weight of approximately 303.1 g/mol.

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of appropriate bromo and nitro derivatives with ethyl acetate under basic conditions. The synthesis typically involves:

  • Preparation of the bromo and nitro derivatives .
  • Nucleophilic substitution to form the ester.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HeLa (cervical cancer)

In vitro tests indicated that the compound exhibits a concentration-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents such as cisplatin .

The biological activity is primarily attributed to:

  • The formation of reactive intermediates through nitro group bioreduction, leading to interactions with cellular components.
  • Inhibition of specific enzymes related to metabolic pathways, potentially affecting apoptosis and cell cycle regulation .

Case Studies

  • Study on Cytotoxicity : A study conducted on various cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated an increase in the sub-G1 population in flow cytometry analysis, suggesting apoptosis induction .
    Cell LineIC50 Value (µM)Mechanism
    MCF-712.5Apoptosis induction
    HCT-11615.0Cell cycle arrest
    HeLa10.0Reactive intermediates
  • Molecular Docking Studies : Molecular docking studies revealed that the compound interacts favorably with targets involved in cancer progression, indicating its potential as a lead compound for drug development .

Research Findings Summary

Recent research has established several key findings regarding this compound:

  • It possesses significant anticancer activity with mechanisms involving apoptosis and cell cycle modulation.
  • The compound's structural features contribute to its reactivity and biological effects.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO4/c1-2-17-10(14)4-6-3-9(13(15)16)8(12)5-7(6)11/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQMUXFNGAHWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid (5.00 g, 17.98 mmol) in EtOH (100 mL) was treated with concentrated sulfuric acid (0.999 mL, 17.98 mmol) and heated at 85° C. overnight. The mixture was cooled to RT and the EtOH was removed under reduced pressure. The resulting oil was dissolved in MTBE, washed with water (2×) then brine (2×), dried (MgSO4), and concentrated to dryness. The material was purified by silica gel chromatography (EtOAc/Hex) to afford ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (2.679 g, 49% yield) as a yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 8.33 (d, 1H), 8.08 (d, 1H), 4.12 (q, 2H), 3.96 (s, 2H), 1.20 (t, 3H); MS (ESI) m/z: 308.0 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.999 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid (6.04 g, 21.7 mmol) and cone. H2SO4 (1.2 mL) were combined in EtOH (100 mL) and stirred with heating at 85° C. After 1.5 h, the completed reaction was cooled to RT and concentrated as completely as possible. The residue was dissolved in MTBE (50 mL) and washed with H2O (2×), and brine (2×), dried (MgSO4), filtered and evaporated to afford a dark orange oil. The crude was purified by silica gel column chromatography to obtain ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (5.8 g, 87% yield).
Quantity
6.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.